molecular formula C9H7Cl2N3O2 B2587877 Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1232224-62-2

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B2587877
CAS RN: 1232224-62-2
M. Wt: 260.07
InChI Key: PLWMWQRVHWSVEM-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 . It has a molecular weight of 260.08 . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescent Molecule Development

Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives have been explored for the development of novel fluorescent molecules. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives exhibit enhanced fluorescence intensity compared to their methyl analogs, presenting potential applications as attractive fluorophores due to their many binding sites (Wu et al., 2006).

Benzodiazepine Receptor Ligands

Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, showcasing potential as benzodiazepine receptor ligands (Bruni et al., 1994).

Biocidal Properties

Compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have demonstrated excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating significant potential for the development of new antimicrobial agents (Youssef et al., 2011).

Antimicrobial and Anticancer Agents

Further exploration into the chemical versatility of this compound derivatives has led to the synthesis of novel compounds with promising antimicrobial and anticancer activities. Notably, pyrazolopyrimidine derivatives have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme implicated in inflammation and cancer, underscoring the therapeutic potential of these compounds in treating cancer and related diseases (Rahmouni et al., 2016).

Tuberculostatic Activity

Research into the structural analogs of this compound has unveiled compounds with significant tuberculostatic activity. These findings are critical in the ongoing search for new and effective treatments for tuberculosis, highlighting the potential of these compounds in contributing to the global fight against this infectious disease (Titova et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not explicitly mentioned in the search results. Given its use in research and development , it’s likely that future work will involve further exploration of its properties and potential applications.

properties

IUPAC Name

ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMWQRVHWSVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (9.59 g, 43.0 mmol) and phosphorous oxychloride (20.0 mL, 215 mmol) was refluxed for 1 hr. After being cooled to ambient temperature, the reaction mixture was poured into saturated sodium bicarbonate and chloroform. The organic layer was separated and aqueous layer was extracted with chloroform. The organic layer was combined and concentrated in vacuo to give ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate. MS (APCI): m/z 260/262 (M+H).
Name
ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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